2-Benzylhexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylhexanedioic acid is an organic compound with the molecular formula C13H16O4. It is a derivative of hexanedioic acid, where a benzyl group is attached to the second carbon of the hexanedioic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzylhexanedioic acid can be synthesized through several methods. One common approach involves the alkylation of hexanedioic acid with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzylhexanedioic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) and benzyl bromide (C6H5CH2Br) under reflux.
Major Products Formed
Oxidation: 2-Carboxyhexanedioic acid.
Reduction: 2-Benzylhexanediol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Benzylhexanedioic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzylhexanedioic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in carboxylic acid metabolism. The benzyl group can enhance the compound’s affinity for certain enzymes, leading to increased reactivity and specificity . The pathways involved include oxidation-reduction reactions and esterification processes .
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid: Lacks the benzyl group, resulting in different reactivity and applications.
Benzyl alcohol: Contains a benzyl group but lacks the carboxylic acid functionality.
2-Phenylhexanedioic acid: Similar structure but with a phenyl group instead of a benzyl group, leading to different chemical properties.
Uniqueness
2-Benzylhexanedioic acid is unique due to the presence of both the benzyl group and the hexanedioic acid chain. This combination imparts distinct chemical properties, making it useful in various synthetic and industrial applications .
Properties
CAS No. |
22935-14-4 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-benzylhexanedioic acid |
InChI |
InChI=1S/C13H16O4/c14-12(15)8-4-7-11(13(16)17)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)(H,16,17) |
InChI Key |
CZICSOZHJCBPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.